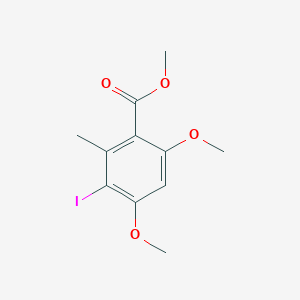
Methyl 3-iodo-4,6-dimethoxy-2-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-iodo-4,6-dimethoxy-2-methylbenzoate: is an organic compound with the molecular formula C11H13IO4 It is a derivative of benzoic acid, featuring iodine, methoxy, and methyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-iodo-4,6-dimethoxy-2-methylbenzoate typically involves the iodination of a precursor compound, such as 3,4,6-trimethoxy-2-methylbenzoic acid. The iodination reaction can be carried out using iodine and an oxidizing agent like potassium iodate in an acidic medium. The resulting iodinated product is then esterified using methanol and a catalyst like sulfuric acid to yield the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions:
Substitution Reactions: Methyl 3-iodo-4,6-dimethoxy-2-methylbenzoate can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution: Products like 3-azido-4,6-dimethoxy-2-methylbenzoate.
Oxidation: Products like 3-iodo-4,6-dimethoxy-2-methylbenzoic acid.
Reduction: Products like 3-iodo-4,6-dimethoxy-2-methylbenzyl alcohol.
科学研究应用
Chemistry: Methyl 3-iodo-4,6-dimethoxy-2-methylbenzoate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules for pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving iodinated aromatic compounds.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties, such as high refractive index or unique electronic characteristics.
作用机制
The mechanism of action of Methyl 3-iodo-4,6-dimethoxy-2-methylbenzoate depends on its specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating nucleophilic substitution. In biological systems, the compound may interact with enzymes or receptors through its aromatic ring and functional groups, affecting biochemical pathways.
相似化合物的比较
Methyl 3-iodo-4-methoxybenzoate: Similar structure but with fewer methoxy groups.
Methyl 2-iodo-3-methylbenzoate: Similar structure but with different substitution pattern.
Methyl 3-iodo-4,6-dimethoxybenzoate: Similar structure but without the methyl group.
Uniqueness: Methyl 3-iodo-4,6-dimethoxy-2-methylbenzoate is unique due to the combination of iodine, methoxy, and methyl groups, which confer specific reactivity and properties not found in other similar compounds. This makes it a valuable compound for targeted applications in synthesis and research.
属性
CAS 编号 |
72911-52-5 |
|---|---|
分子式 |
C11H13IO4 |
分子量 |
336.12 g/mol |
IUPAC 名称 |
methyl 3-iodo-4,6-dimethoxy-2-methylbenzoate |
InChI |
InChI=1S/C11H13IO4/c1-6-9(11(13)16-4)7(14-2)5-8(15-3)10(6)12/h5H,1-4H3 |
InChI 键 |
DBNRQPJTFRSBMD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC(=C1I)OC)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


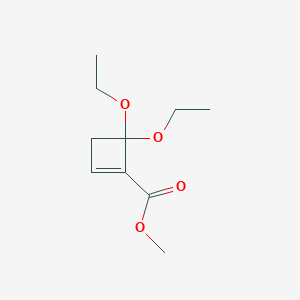
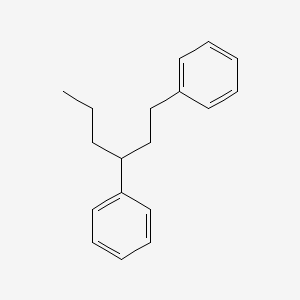
![10,11-Dimethoxy-3-isotetrahydroalstonique acide hydrazide diphosphate [French]](/img/structure/B14454444.png)
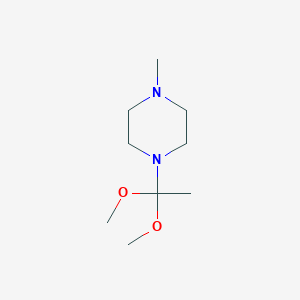
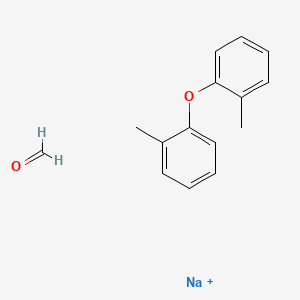
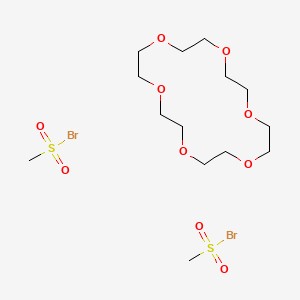
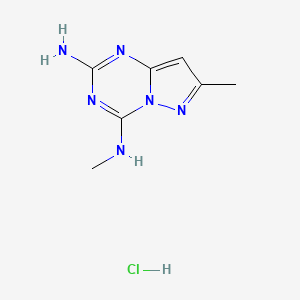
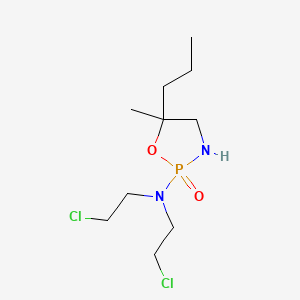
![Ethyl [nitroso(triphenylmethyl)amino]acetate](/img/structure/B14454474.png)
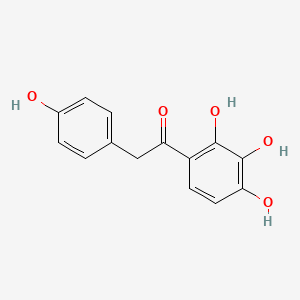
![6-[(Cholest-5-en-3-yl)oxy]-6-oxohexanoic acid](/img/structure/B14454502.png)
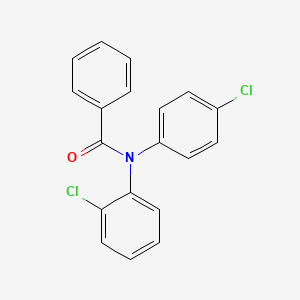
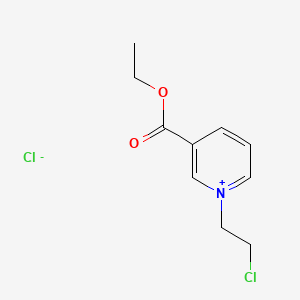
![1-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-thione](/img/structure/B14454512.png)
